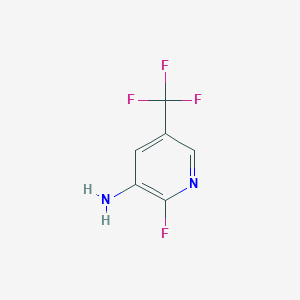

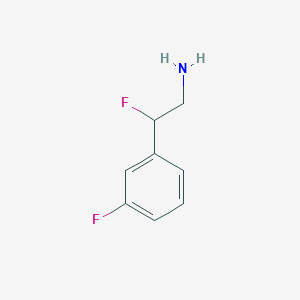

2-氟-2-(3-氟苯基)乙基胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Synthesis of Pharmaceutical Compounds

2-Fluoro-2-(3-fluorophenyl)ethan-1-amine is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, featuring both an ethylamine and a fluorinated aromatic ring, makes it a versatile precursor for the development of new medications, particularly in the field of central nervous system disorders where fluorinated compounds often exhibit enhanced bioavailability and metabolic stability .

Development of Agrochemicals

The compound’s reactivity with various reagents allows for the creation of novel agrochemicals. Researchers can utilize it to develop pesticides and herbicides with improved efficacy and reduced environmental impact. The fluorine atoms in the molecule may contribute to the selective targeting of specific pests or weeds, minimizing collateral damage to non-target species .

Material Science

In material science, 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine can be used to modify the surface properties of materials. For instance, it can be employed to introduce fluorinated groups onto polymers, enhancing their hydrophobicity and resistance to degradation. This application is particularly relevant in the creation of durable coatings and specialty plastics .

Fluorescent Probes

The compound’s structure is conducive to the synthesis of fluorescent probes for biological imaging. By incorporating it into larger molecules, researchers can design probes that selectively bind to certain biological targets, such as proteins or nucleic acids, and emit fluorescence under specific conditions, aiding in the visualization of cellular processes .

Catalyst Design

2-Fluoro-2-(3-fluorophenyl)ethan-1-amine can serve as a ligand in catalyst design, particularly for reactions that benefit from the electron-withdrawing effects of fluorine. Catalysts developed with this compound could enhance reaction rates, selectivity, and yield for various chemical transformations .

Neuroscience Research

In neuroscience, the compound is of interest for the study of neurotransmitter systems. It can be used to synthesize analogs of neurotransmitters or drugs that interact with the central nervous system, providing insights into the treatment of neurological conditions and the functioning of synaptic transmission .

Organic Electronics

The electronic properties of fluorinated compounds make 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine a candidate for use in organic electronics. It could be incorporated into organic semiconductors, potentially leading to the development of more efficient organic light-emitting diodes (OLEDs) or solar cells .

Analytical Chemistry

Lastly, in analytical chemistry, this compound can be used as a standard or reagent in various chromatographic techniques. Its distinct chemical signature allows for the precise quantification and identification of substances within complex mixtures, which is crucial for quality control and research applications .

作用机制

安全和危害

属性

IUPAC Name |

2-fluoro-2-(3-fluorophenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8H,5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAMNAMAWXDQEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514516 |

Source

|

| Record name | 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-2-(3-fluorophenyl)ethan-1-amine | |

CAS RN |

767244-83-7 |

Source

|

| Record name | 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrazolo[1,5-A]pyridine-2-carbohydrazide](/img/structure/B1338080.png)

![2-bromothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1338086.png)

![Benzo[g]quinoxaline](/img/structure/B1338093.png)

![8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1338107.png)